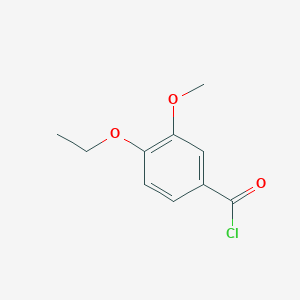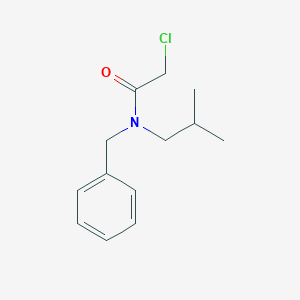
3-(3-Bromophenyl)-2-hydroxypropanoic acid
Vue d'ensemble
Description
3-(3-Bromophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromination of Phenylpropanoic Acid: : One common method involves the bromination of phenylpropanoic acid. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to introduce the bromine atom at the meta position of the phenyl ring.
-
Hydroxylation: : The next step involves the hydroxylation of the resulting 3-bromophenylpropanoic acid. This can be achieved using a hydroxylating agent such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like acetic acid (CH₃COOH).
Industrial Production Methods
In an industrial setting, the production of 3-(3-Bromophenyl)-2-hydroxypropanoic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
-
Substitution: : The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used as bases in these reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-(3-Bromophenyl)-2-oxopropanoic acid.
Reduction: 3-(3-Bromophenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-(3-Bromophenyl)-2-hydroxypropanoic acid serves as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization, making it a versatile intermediate.
Biology
The compound can be used in the synthesis of biologically active molecules. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the materials science industry, the compound can be used to synthesize polymers with specific properties. Its functional groups allow for the creation of cross-linked networks, enhancing the mechanical strength and thermal stability of the resulting materials.
Mécanisme D'action
The mechanism by which 3-(3-Bromophenyl)-2-hydroxypropanoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-2-hydroxypropanoic acid: Similar structure but with the bromine atom at the para position.
3-(3-Chlorophenyl)-2-hydroxypropanoic acid: Similar structure with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-2-oxopropanoic acid: Oxidized form of the compound.
Uniqueness
3-(3-Bromophenyl)-2-hydroxypropanoic acid is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different physical and chemical properties compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYPQDRVYPCUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


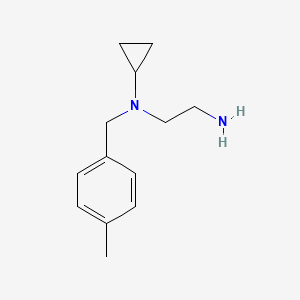

![2-[Ethyl-[(2-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846081.png)

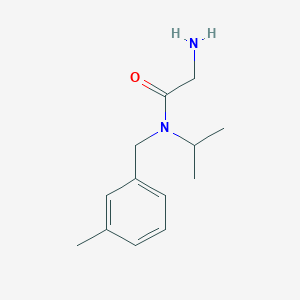

![2-[(3-Methylphenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7846102.png)

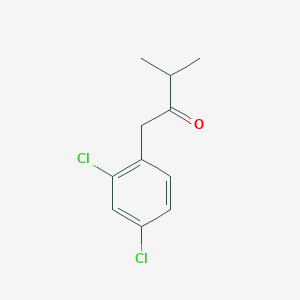
![2-[(2-Chloro-6-fluorophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7846119.png)
